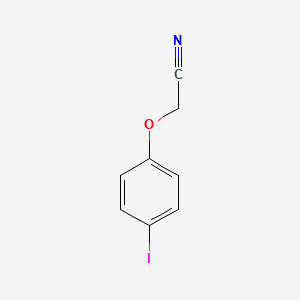

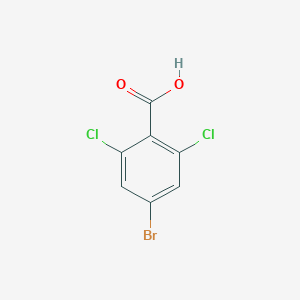

1-(6-chloro-1H-indol-3-yl)ethan-1-one

Overview

Description

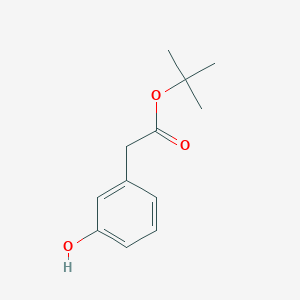

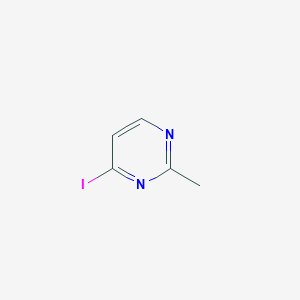

The compound 1-(6-chloro-1H-indol-3-yl)ethan-1-one is a chlorinated indole derivative. Indoles are heterocyclic compounds that are structurally characterized by a benzene ring fused to a pyrrole ring. The presence of the chlorine atom at the 6-position on the indole ring and the ethanone group attached to the nitrogen of the indole suggests that this compound could be an intermediate or a final product in synthetic organic chemistry with potential biological activity.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in the literature. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved starting from 1H-indole. The key step in this synthesis involved the use of 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from a chloroacetic acid ester intermediate . Although the exact synthesis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one is not detailed, similar strategies involving nucleophilic substitution reactions could be employed, as demonstrated in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one .

Molecular Structure Analysis

The molecular structure of 1-(6-chloro-1H-indol-3-yl)ethan-1-one would consist of an indole core with a chlorine substituent at the 6-position and an ethanone group attached to the nitrogen atom. The indole core is known to interact with biological targets through pi-stacking, hydrogen bonding, and hydrophobic interactions, which could be modulated by the chlorine and ethanone substituents.

Chemical Reactions Analysis

Indole derivatives are versatile in chemical reactions. The hydroxy group in 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical transformations, such as esterification or etherification . Similarly, the chlorine atom in 1-(6-chloro-1H-indol-3-yl)ethan-1-one could be a reactive site for nucleophilic substitution reactions, potentially leading to a wide range of substituted indole derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one are not provided, related compounds exhibit properties that are indicative of their potential applications. For example, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one showed that the compound had a high yield and purity, suggesting that similar chlorinated indole derivatives could also be synthesized with high efficiency and purity . The presence of the chlorine atom is likely to influence the compound's reactivity, boiling point, and solubility compared to non-chlorinated indoles.

Scientific Research Applications

1. Biologically Active Compounds

- Application Summary: Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .

- Methods of Application: The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes: Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic applications .

2. Antiviral Agents

- Application Summary: Some indole derivatives have been developed as antiviral agents .

- Methods of Application: These compounds are typically synthesized and then tested against various viruses in laboratory settings .

- Results or Outcomes: Specific indole derivatives have shown inhibitory activity against certain viruses .

Safety And Hazards

- Toxicity : As with any chemical compound, caution should be exercised when handling 1-(6-chloro-1H-indol-3-yl)ethan-1-one. It may exhibit toxic effects, especially if ingested or inhaled.

- Safety Measures : Proper protective equipment (gloves, goggles, lab coat) should be worn during its manipulation. Adequate ventilation is essential.

- Storage : Store the compound in a cool, dry place away from direct sunlight.

Future Directions

- Biological Studies : Investigate its potential as a drug candidate, exploring its pharmacological activities and target interactions.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties or develop analogs with improved bioavailability.

- Industrial Applications : Assess its utility in the synthesis of other compounds or materials.

properties

IUPAC Name |

1-(6-chloro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYMFKKPNNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-chloro-1H-indol-3-yl)ethan-1-one | |

CAS RN |

184151-47-1 | |

| Record name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)